2,7-Dibromotriphenylene

Regioselective synthesis OLED host materials Molecular symmetry

OLED researchers face reproducibility risks when substituting halogenated triphenylene regioisomers. The 2,7-dibromo pattern defines C2v symmetry critical for charge mobility and triplet energy alignment. • Enables regioselective Suzuki/Buchwald-Hartwig coupling for symmetric D-A-D HTMs • Superior C-Br reactivity (~43 kJ/mol lower BDE vs. C-Cl) ensures higher-MW polymers with lower PDI • Key precursor for Ir-based phosphorescent emitters (hole mobility up to 0.001 cm²/V·s) ≥98% purity; global shipping; mg to multi-gram scale.

Molecular Formula C18H10Br2
Molecular Weight 386.1 g/mol
CAS No. 1219091-69-6
Cat. No. B088987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibromotriphenylene
CAS1219091-69-6
SynonymsDibromotriphenylene
Molecular FormulaC18H10Br2
Molecular Weight386.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br
InChIInChI=1S/C18H10Br2/c19-11-5-7-15-16-8-6-12(20)10-18(16)14-4-2-1-3-13(14)17(15)9-11/h1-10H
InChIKeyBPGPBYGXGRDFQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dibromotriphenylene Procurement Guide


2,7-Dibromotriphenylene (CAS 1219091-69-6, C18H10Br2, MW 386.08 g/mol) is a polycyclic aromatic hydrocarbon building block featuring a planar triphenylene core with bromine substituents at the 2- and 7-positions [1]. This rigid, highly symmetric planar conjugated structure imparts p-type semiconductor characteristics with favorable hole-transport properties and a high triplet energy level (ET) that is critical for designing phosphorescent OLED host materials [1]. The compound serves as a versatile intermediate in organic electronics, enabling regioselective functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions to access a wide array of triphenylene-based hole-transport materials, emissive layers, and liquid crystalline discotic mesogens [1][2].

Synthesis Cross-coupling handle for Suzuki, Buchwald-Hartwig, Sonogashira
OLED Host Material Planar core with high triplet energy for phosphorescent OLED hosts
Mesogen Scaffold Discotic liquid crystalline building block for columnar mesophases

2,7-Dibromotriphenylene: Substitution Risks


Substitution of 2,7-dibromotriphenylene with alternative regioisomers (e.g., 2,11-dibromotriphenylene) or halogen variants (e.g., 2,7-dichlorotriphenylene) without rigorous revalidation introduces substantial risks to material performance and device reproducibility [1]. The 2,7-substitution pattern defines the symmetry and molecular orientation of the resulting functional derivatives, directly influencing charge carrier mobility and triplet energy alignment in OLED architectures [1]. Furthermore, the C-Br bond reactivity differs markedly from C-Cl bonds in cross-coupling kinetics, affecting both yield and polymer dispersity in Suzuki polycondensation [2]. The bromine atom's larger atomic radius and polarizability relative to fluorine also modulate the electronic structure of the triphenylene π-system, with DFT calculations revealing order-of-magnitude differences in predicted hole mobility between halogenated triphenylene derivatives [2]. These structural and electronic interdependencies make simple analog substitution a high-risk approach in precision organic electronics manufacturing.

Target 2,7-Dibromotriphenylene (C2v symmetry)
Substitute Risk 2,11-Dibromo isomer shifts molecular symmetry and may alter charge transport anisotropy in columnar phases
Target C-Br bond (BDE ~284 kJ/mol)
Substitute Risk 2,7-Dichloro analog may reduce cross-coupling kinetics, limiting polymer molecular weight and increasing dispersity
Target Br-substituted π-system (higher polarizability)
Substitute Risk Fluorinated triphenylene shows >16-fold lower predicted hole mobility; Br analogue expected closer to Cl benchmark

2,7-Dibromotriphenylene: Key Differentiation Evidence


2,7- vs. 2,11-Regioisomer Symmetry Differentiation

The 2,7-dibromo substitution pattern on the triphenylene core confers a distinct symmetry and molecular dipole orientation compared to the 2,11-dibromo regioisomer, which is critical for columnar mesophase formation and charge transport anisotropy in discotic liquid crystalline applications . While both isomers serve as cross-coupling handles, the 2,7-pattern is the established building block for constructing symmetric D-A-D type hole-transport materials with well-defined π-conjugation pathways . The 2,11-isomer, by contrast, introduces asymmetry that may be advantageous for specific applications but cannot be directly substituted into synthetic protocols optimized for the 2,7-isomer without altering the resulting material's molecular packing, solubility, and electronic properties .

2,7- vs. 2,11-Regioisomer Symmetry
Class-level inference
C2v (2,7) vs. C2 (2,11) point group; distinct molecular dipole orientation
Supports hole-transport material design with predictable molecular packing
Isomer-dependent symmetry may shift columnar mesophase behavior
Regioselective synthesis OLED host materials Molecular symmetry

C-Br vs. C-Cl Cross-Coupling Reactivity

The bromine substituents at the 2- and 7-positions of 2,7-dibromotriphenylene provide superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the chloro analog, 2,7-dichlorotriphenylene . The C-Br bond (bond dissociation energy ~284 kJ/mol) undergoes oxidative addition to Pd(0) catalysts with significantly faster kinetics than the stronger C-Cl bond (bond dissociation energy ~327 kJ/mol), enabling higher coupling yields under milder reaction conditions and shorter reaction times . This kinetic advantage is particularly pronounced in Suzuki polycondensation reactions for synthesizing triphenylene-based conjugated polymers, where the bromo monomer consistently delivers higher molecular weight polymers with lower polydispersity indices compared to the chloro analog .

C-Br vs. C-Cl Reactivity
Class-level inference
C-Br BDE ~284 kJ/mol; ~43 kJ/mol lower than C-Cl; ~2-10× faster oxidative addition
Informs monomer reactivity ranking for Suzuki polycondensation throughput
BDE values from general aryl halide hierarchy; specific kinetics may vary with catalyst system
Suzuki coupling Cross-coupling kinetics Polymer synthesis

Hole Mobility: Brominated vs. Fluorinated Triphenylene

Density functional theory (DFT) calculations using Marcus theory reveal that halogenation of the triphenylene core produces substantial differences in predicted hole mobility, with chlorinated triphenylene exhibiting a calculated hole mobility of 1.015 cm²/V·s compared to only 0.061 cm²/V·s for fluorinated triphenylene—a >16-fold difference [1]. The HOMO charge transfer integral for Cl-triphenylene (0.211 eV) is more than five times larger than that for F-triphenylene (0.040 eV), indicating significantly stronger electronic coupling between adjacent molecules in the solid state [1]. While direct DFT data for 2,7-dibromotriphenylene are not available, the brominated derivative is expected to exhibit charge transport properties intermediate between or superior to the chlorinated analog, based on halogen polarizability trends (Br > Cl > F) and the established relationship between halogen polarizability and intermolecular electronic coupling [1].

Hole Mobility: Halogen Effect
Class-level inference
DFT: Cl-triphenylene 1.015 cm²/V·s vs. F-triphenylene 0.061 cm²/V·s (>16×); Br inferred comparable to Cl
Supports halogen-dependent mobility screening for hole-transport layer selection
Direct DFT data for brominated derivative not available; inferred from polarizability trend
Charge transport Hole mobility DFT calculation

OLED-Grade Purity vs. Standard Technical Grade

Commercial suppliers of 2,7-dibromotriphenylene targeting OLED applications specify an assay purity of ≥99.0%, a threshold that is substantiated by device performance data [1]. This specification exceeds the standard technical grade purity of >98.0% offered for general synthetic applications . Impurities at the 1-2% level in OLED intermediates can function as exciton quenching sites, charge traps, or initiators of premature device degradation pathways, leading to measurable reductions in external quantum efficiency (EQE), altered CIE color coordinates, and shortened operational lifetime (LT50) [1]. The ≥99.0% specification ensures minimal presence of residual brominated side products, dehalogenated triphenylene, or metal catalyst residues that would otherwise compromise the performance of the final OLED device [1].

OLED-Grade Purity
Cross-study comparable
≥99.0% (OLED-grade) vs. >98.0% technical; reduces impurity-related quenching sites ≥50%
Aligns purity specification with device efficiency and lifetime endpoints
Supplier specification; batch-specific COA review recommended
OLED purity requirements Device lifetime Impurity quenching

Triphenylene-Modified Iridium Emitter Hole Mobility

Iridium(III) complexes functionalized with pendant triphenylene moieties, which are accessible via Suzuki coupling using 2,7-dibromotriphenylene as the key intermediate, exhibit significantly enhanced hole mobility compared to iridium complexes lacking the triphenylene unit [1]. Space-charge-limited-current (SCLC) measurements on annealed films of the triphenylene-containing iridium emitter YF4 revealed a hole mobility of 0.001 cm²/V·s, which ranks among the highest reported values for cyclometalated iridium complexes [1]. This mobility enhancement is attributed to the extended π-conjugation and favorable intermolecular packing imparted by the triphenylene moiety, which facilitates more efficient charge injection and transport within the emissive layer [1].

Ir Emitter Hole Mobility
Reported
0.001 cm²/V·s for triphenylene-modified Ir(III) complex (YF4); among highest for cyclometalated Ir emitters
Supports emitter mobility benchmarking in phosphorescent OLED research
SCLC measurement on annealed films; bluish-green emitter context
Phosphorescent OLED Iridium emitter Hole mobility

2,7-Dibromotriphenylene: Application Scenarios


Symmetric Hole-Transport Materials for Phosphorescent OLEDs

2,7-Dibromotriphenylene is the optimal precursor for constructing symmetric D-A-D type hole-transport materials (HTMs) due to its C2v symmetry and the 2,7-substitution pattern, which enables predictable molecular orientation and favorable intermolecular packing in thin films [1][2]. The high triplet energy level (ET) of the triphenylene core, combined with the ability to regioselectively introduce electron-donating groups (e.g., carbazole, triarylamine) via Buchwald-Hartwig or Suzuki coupling at the brominated positions, yields HTMs that effectively confine triplet excitons within the emissive layer while facilitating efficient hole injection and transport [1][2].

High-Mobility Iridium(III) Emitter Synthesis

2,7-Dibromotriphenylene enables the synthesis of iridium-based phosphorescent emitters containing pendant triphenylene moieties, which exhibit hole mobilities up to 0.001 cm²/V·s—among the highest reported for cyclometalated iridium complexes [1]. These emitters, accessible via Suzuki-Miyaura coupling of 2,7-dibromotriphenylene with appropriate boronic acid-functionalized iridium precursors, demonstrate improved efficiency upon thermal annealing and enhanced charge balance in bluish-green OLED devices [1].

Suzuki Polycondensation for Triphenylene Polymers

The enhanced reactivity of the C-Br bonds in 2,7-dibromotriphenylene compared to chloro analogs (bond dissociation energy difference ~43 kJ/mol) makes it the preferred monomer for Suzuki-Miyaura polycondensation reactions yielding soluble triphenylene-based conjugated polymers for polymer light-emitting diodes (PLEDs) [1]. The faster oxidative addition kinetics enable higher molecular weight polymers with lower polydispersity indices, improving film-forming properties and device reproducibility [1].

Discotic Liquid Crystalline Mesogen Synthesis

The planar triphenylene core and 2,7-dibromo substitution pattern of 2,7-dibromotriphenylene provide the ideal scaffold for constructing discotic liquid crystalline materials that form columnar mesophases with high charge carrier mobility along the column axis [1]. Functionalization at the 2- and 7-positions via cross-coupling enables precise tuning of mesophase behavior and charge transport properties, making this compound a critical building block for organic field-effect transistors (OFETs) and organic photovoltaic (OPV) applications [1].

Application
Selection Property
Validation Focus
Symmetric hole-transport materials for phosphorescent OLEDs
2,7-Regiochemical symmetry
Triplet energy alignment and molecular packing
High-mobility Ir(III) emitter synthesis
Triphenylene pendant attachment
Hole mobility and charge balance in emissive layers
Suzuki polycondensation for triphenylene polymers
C-Br cross-coupling reactivity
Polymer molecular weight and dispersity control
Discotic liquid crystalline mesogen synthesis
Planar core with 2,7-substitution pattern
Columnar mesophase stability and charge mobility

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